molecular formula C15H11NO3 B3050487 4,4-Diphenyl-1,3-oxazolidine-2,5-dione CAS No. 26314-06-7

4,4-Diphenyl-1,3-oxazolidine-2,5-dione

Cat. No. B3050487
CAS RN: 26314-06-7
M. Wt: 253.25 g/mol
InChI Key: JEVIEYZRIYPTPK-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1,3-oxazolidine-2,5-dione , also known as 2,5-oxazolidinedione , is a heterocyclic compound with the empirical formula C₃H₃NO₃ . It is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The compound’s structure consists of a central oxazolidine ring with two phenyl groups attached at the 4th position. The compound’s systematic IUPAC name is (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione .


Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the condensation of glycine-N-carboxyanhydride (GLY-NCA) with an appropriate phenol derivative. This reaction leads to the formation of the oxazolidinedione ring, with the phenyl groups attached .


Molecular Structure Analysis

The molecular structure of this compound features a planar oxazolidine ring, with the phenyl groups extending from the 4th carbon atom. The hydroxyl group on one of the phenyl rings contributes to the compound’s reactivity. The stereochemistry of the chiral center (marked as (4S) ) determines the specific enantiomer .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and ring-opening reactions. These reactions are essential for its functionalization and derivatization. For example, hydrolysis of the oxazolidinedione ring yields the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 120°C (decomposition) .

Safety and Hazards

  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

properties

IUPAC Name

4,4-diphenyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13-15(16-14(18)19-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVIEYZRIYPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282926
Record name 4,4-diphenyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26314-06-7
Record name NSC28812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-diphenyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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